5,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine 5,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18349875
InChI: InChI=1S/C8H6Cl2O2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4H,1-2H2
SMILES:
Molecular Formula: C8H6Cl2O2
Molecular Weight: 205.03 g/mol

5,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine

CAS No.:

Cat. No.: VC18349875

Molecular Formula: C8H6Cl2O2

Molecular Weight: 205.03 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine -

Specification

Molecular Formula C8H6Cl2O2
Molecular Weight 205.03 g/mol
IUPAC Name 5,7-dichloro-2,3-dihydro-1,4-benzodioxine
Standard InChI InChI=1S/C8H6Cl2O2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4H,1-2H2
Standard InChI Key YIGAVTGLNOHKAA-UHFFFAOYSA-N
Canonical SMILES C1COC2=C(O1)C=C(C=C2Cl)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring fused to a 1,4-dioxane moiety, with chlorine substituents at the 5- and 7-positions (Table 1). X-ray crystallography data for this specific isomer are unavailable, but computational models predict a planar aromatic system with slight puckering in the dioxane ring due to steric interactions between chlorine atoms .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Registry Number2181517-95-1
Molecular FormulaC₈H₆Cl₂O₂
Molecular Weight205.03 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

Spectroscopic Characteristics

Though experimental spectra are unpublished, analogous chlorinated benzodioxines exhibit distinctive signals in NMR and MS:

  • ¹H NMR: Aromatic protons resonate at δ 6.8–7.2 ppm, while dioxane methylenes appear as triplets near δ 4.3 ppm .

  • ¹³C NMR: Oxygenated carbons (C-2/C-3) typically show signals at δ 65–70 ppm .

  • MS: Molecular ion peaks at m/z 205.03 with fragmentation patterns dominated by Cl⁻ loss .

Synthetic Methodologies

Cyclization Strategies

The 1,4-benzodioxine core is typically constructed via O-alkylation of dihydroxybenzenes with dihaloethanes. For 5,7-dichloro derivatives, a plausible route involves:

  • Nitration/Chlorination: Introducing chlorine substituents to resorcinol derivatives prior to cyclization .

  • Alkylation: Reacting 5,7-dichlororesorcinol with 1,2-dibromoethane under basic conditions (K₂CO₃, DMF, 80°C) .

  • Purification: Chromatographic separation yields the target compound in ~40–60% purity .

Challenges: Regioselective chlorination at the 5- and 7-positions requires careful control of reaction parameters to avoid polychlorinated byproducts .

Hazard and Regulatory Profile

Toxicological Considerations

Based on analogous compounds :

  • Dermal Irritation: Scores 2/4 (EPA scale), causing erythema and edema.

  • Ocular Toxicity: Induces corneal opacity in rabbit models (Category 2A).

  • Respiratory Effects: May provoke bronchial constriction at >10 mg/m³.

Industrial and Research Applications

Pharmaceutical Intermediate

Used in synthesizing PARP1 inhibitors (e.g., olaparib analogs) .

Material Science

Chlorine substituents enhance thermal stability, making derivatives candidates for flame-retardant polymers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator